molecular formula C19H16ClN3OS B2430619 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide CAS No. 450340-61-1

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

Cat. No.: B2430619
CAS No.: 450340-61-1
M. Wt: 369.87
InChI Key: VUTPQLGDELNWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of target compounds were confirmed by elemental analyses and spectral data .


Chemical Reactions Analysis

The antimicrobial activity of the synthesized compounds were tested against various microorganisms such as Escherichia coli; Bacillus megaterium; Bacillus subtilis (Bacterial species), Fusarium proliferatum; Trichoderma harzianum; Aspergillus niger (fungal species) by the disc diffusion method . In general, the novel synthesized compounds showed good antimicrobial activity against the previously mentioned microorganisms .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Compounds with structural similarities to "N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide" have been synthesized and studied for their potential anticancer and antimicrobial properties. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents have shown promising results against a panel of 60 cancer cell lines and various pathogenic strains, suggesting a potential for overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021). Similarly, novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives have shown good anti-inflammatory activities, highlighting the therapeutic potential of such compounds (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).

Insecticidal Activity

The stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, including compounds similar to "this compound," has been explored, with findings suggesting that the conformation of substituents on the N-1 atom in the pyrazoline ring plays a significant role in insecticidal effects (Hasan et al., 1996).

Material Science Applications

Research on the synthesis and characterization of novel aromatic polyimides, including the use of related compounds, has provided insights into the development of materials with high thermal stability and specific heat capacities, suitable for advanced material science applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antiproliferative Activity

The design, synthesis, and evaluation of compounds similar to "this compound" for antiproliferative activity have been conducted, with some compounds showing marked inhibition against various cancer cell lines, demonstrating promising anticancer activity (Huang et al., 2020).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12-5-7-13(8-6-12)19(24)21-18-16-10-25-11-17(16)22-23(18)15-4-2-3-14(20)9-15/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTPQLGDELNWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.